molecular formula C19H20N4O3 B1672569 Unii-91N8O25H4L CAS No. 161832-71-9

Unii-91N8O25H4L

Cat. No.: B1672569
CAS No.: 161832-71-9
M. Wt: 352.4 g/mol
InChI Key: SMGACXZFVXKEAX-LLVKDONJSA-N
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Description

GYKI 53784, also known as LY 303070, is a potent and selective antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This compound is primarily used in scientific research to study the role of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in various neurological processes. It has shown significant neuroprotective properties in both in vitro and in vivo models of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor-mediated excitotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GYKI 53784 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through purification and crystallization processes .

Industrial Production Methods: Industrial production of GYKI 53784 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: GYKI 53784 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

  • **Reduction

Properties

CAS No.

161832-71-9

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

(8R)-5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide

InChI

InChI=1S/C19H20N4O3/c1-11-7-13-8-16-17(26-10-25-16)9-15(13)18(22-23(11)19(24)21-2)12-3-5-14(20)6-4-12/h3-6,8-9,11H,7,10,20H2,1-2H3,(H,21,24)/t11-/m1/s1

InChI Key

SMGACXZFVXKEAX-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3

SMILES

CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3

Canonical SMILES

CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3

Appearance

Solid powder

161832-71-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-(4-aminophenyl)-8-methyl-7-(N-methylcarbamoyl)-8,9-dihydro-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepine
BDZ-f compound
GYKI 53784
GYKI-53784
LY 303070
LY303070

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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